Edeine D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

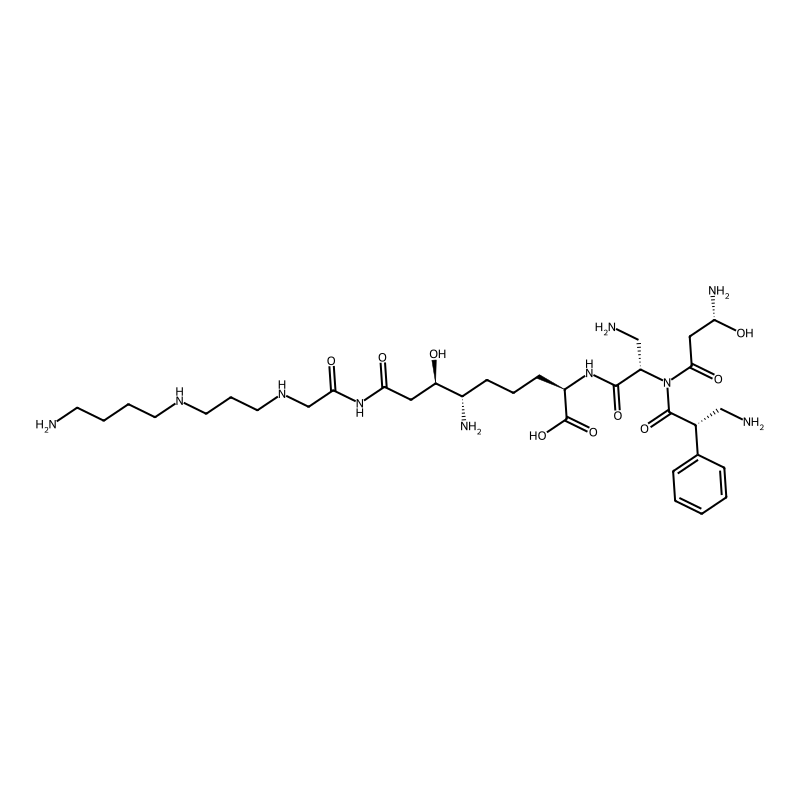

Edeine D is a member of the edeine family of antibiotics, which are produced by the bacterium Bacillus brevis. This compound is characterized by its unique polypeptide structure, consisting of five amino acid fragments and the base spermidine, all present in equimolar amounts. The amino acids that comprise edeine D include glycine, isoserine, α,β-diaminopropionic acid, isotyrosine, and a diamino-dicarboxylic acid of unknown structure. Edeine D has a molecular weight of approximately 1600 daltons and is known for its strong basicity and hygroscopic nature, making it highly soluble in water but insoluble in organic solvents .

Edeine D demonstrates significant biological activity, particularly as an antimicrobial agent. It possesses a broad spectrum of activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas. The compound has been shown to inhibit bacterial growth in a dose-dependent manner through multiple targets such as DNA, RNA, and ribosomes . Additionally, edeine D exhibits immunosuppressive effects and can inhibit tumor necrosis factor-alpha production in response to lipopolysaccharide stimulation . Its mechanism allows it to counteract antibiotic resistance mechanisms present in some bacteria .

The synthesis of edeine D can be accomplished through several methods. One notable approach involves solid-phase peptide synthesis techniques that allow for the assembly of its polypeptide structure. The total synthesis has been documented, with researchers successfully creating peptides that match the proposed sequences for both active and inactive isomers of edeine D. This method ensures that the synthesized compounds retain biological activity comparable to natural edeine D . Advances in biotechnology have also facilitated increased production yields through genetic manipulation of Bacillus brevis strains to enhance edeine biosynthesis .

Edeine D has several applications in both clinical and research settings due to its potent antibacterial properties. It is primarily explored for its potential as an antibiotic treatment against resistant bacterial strains. Furthermore, its role as a translational inhibitor makes it valuable in studying ribosome function and protein synthesis mechanisms. Researchers are also investigating its immunomodulatory effects for potential therapeutic uses in conditions involving excessive immune responses .

Studies on the interactions of edeine D with other biomolecules have revealed its complex mechanisms of action. For instance, research has shown that it can bind directly to ribosomal RNA and proteins involved in translation initiation. This interaction disrupts normal ribosomal function and halts protein synthesis effectively. Additionally, experiments have demonstrated that modifications to the structure of edeine D can influence its binding affinity and biological activity, suggesting avenues for developing more effective analogues .

Edeine D shares structural similarities with other members of the edeine family as well as related compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Edeine A | Similar polypeptide backbone | Exhibits different antimicrobial spectrum |

| Edeine B | Shares amino acid composition | More potent against specific Gram-negative bacteria |

| Puromycin | Non-ribosomal peptide | Known for broader applications in eukaryotic systems |

| Antibiotic A | Contains similar amino acids | Different mechanism targeting RNA synthesis |

Edeine D's uniqueness lies in its specific combination of amino acids and its ability to selectively inhibit bacterial growth while having minimal effects on eukaryotic cells . This selectivity makes it a promising candidate for further research into antibiotic development.

Non-Ribosomal Peptide Synthetase Machinery

Edeine D belongs to the family of non-ribosomal peptides produced through a sophisticated enzymatic assembly mechanism that operates independently of ribosomal protein synthesis [1] [2]. The biosynthesis employs the multienzyme thiotemplate mechanism, which represents a fundamental departure from ribosome-mediated peptide formation [1] [2].

The non-ribosomal peptide synthetase machinery responsible for edeine D production consists of large, multimodular enzyme complexes that function as molecular assembly lines [2]. Each module within these complexes is specifically responsible for the incorporation of one amino acid into the final peptide product [2]. The system contains multiple domain types including adenylation domains for substrate recognition and activation, peptidyl carrier protein domains for substrate binding, condensation domains for peptide bond formation, epimerization domains for stereochemical modifications, and thioesterase domains for product release and cyclization [2].

This assembly mechanism enables the incorporation of non-proteinogenic amino acids that are characteristic of edeine D, including isoserine, α,β-diaminopropionic acid, and isotyrosine [4]. The flexibility of the NRPS system allows for the precise control of peptide sequence and the integration of unusual structural elements that contribute to the antimicrobial properties of edeine D [1] [5].

Edeine Biosynthetic Gene Cluster Organization

The edeine biosynthetic gene cluster (ede BGC) has been identified and characterized in Brevibacillus brevis strains, particularly in strain X23, whose complete genomic sequence enables detailed analysis of the biosynthetic machinery [6] [7] [8]. The ede BGC represents a compact organization of genes essential for edeine production, encompassing approximately 48.3 kb of genomic DNA [9].

The cluster organization follows the typical arrangement found in secondary metabolite biosynthetic gene clusters, with core biosynthetic genes clustered together alongside regulatory elements and resistance mechanisms [6] [7]. The ede BGC contains genes encoding the primary NRPS machinery responsible for peptide assembly, as well as auxiliary genes required for precursor biosynthesis, structural modifications, and self-protection [6] [7].

Genomic analysis of B. brevis X23 revealed that the strain contains six giant gene clusters related to non-ribosomal peptide synthetases and polyketide synthases, with the ede BGC representing one of the most significant clusters for antimicrobial peptide production [8] [10]. The cluster's chromosomal location and organization suggest horizontal gene transfer events may have contributed to its distribution among Brevibacillus species [8].

Enzymatic Components of Biosynthetic Pathway

Core Biosynthetic Enzymes (EdeA, EdeQ, EdeK)

The core enzymatic machinery of edeine D biosynthesis centers on three principal components: EdeA, EdeQ, and EdeK, each serving distinct functions in the biosynthetic pathway [6] [11] [12].

EdeA functions as a transporter protein specifically involved in antibiotic transport mechanisms [6] [12]. This protein plays a crucial role in the cellular trafficking of edeine compounds, facilitating their movement across cellular membranes and potentially contributing to the export of finished products from the producing organism [6] [12]. The expression of edeA is significantly reduced in regulatory mutants, indicating its importance in the overall biosynthetic process [6] [12].

EdeQ represents a highly specialized N-acetyltransferase enzyme that serves as the primary self-resistance mechanism in edeine-producing organisms [13] [14] [15]. This enzyme converts active edeine compounds to N-acetyledeine derivatives, which are biologically inactive both in vivo and against cell-free extracts [13] [14]. Remarkably, the acetylation reaction catalyzed by EdeQ occurs specifically on the free amine of the internal diaminopropionic acid rather than the N-terminal spermidine polyamine, as demonstrated through tandem mass spectrometry and nuclear magnetic resonance analysis [13] [14]. This modification abolishes edeine's ability to inhibit translation, thereby conferring resistance to the antibiotic in the producing organism [13] [14].

EdeK constitutes the central non-ribosomal peptide synthetase responsible for core skeleton formation in edeine D biosynthesis [6] [12]. This enzyme represents the primary assembly machinery that catalyzes the sequential incorporation of amino acid building blocks into the growing peptide chain [6] [12]. The NRPS architecture of EdeK likely contains multiple modules, each responsible for the activation, modification, and incorporation of specific amino acid substrates that comprise the final edeine D structure [5] [2].

Auxiliary Biosynthetic Proteins

The edeine biosynthetic pathway requires several auxiliary biosynthetic proteins that support the core enzymatic machinery through various mechanisms [16] [17]. Historical fractionation studies of edeine-producing systems identified multiple enzyme fractions with molecular weights of 210,000 Da (Fraction A), 180,000 Da (Fraction B), and 100,000 Da (Fraction C), which were responsible for the activation of constituent amino acids in edeine biosynthesis [16] [17] [18].

These auxiliary enzymes demonstrated catalytic activity for the same edeine constituent amino acids and formed complexes with the substrate amino acids, suggesting their role in substrate preparation and delivery to the core NRPS machinery [17] [18] [19]. The fractionated enzymes exhibited the ability to activate and process the unusual amino acid components that characterize edeine D, including the various non-proteinogenic residues [17] [18].

Additional auxiliary proteins likely include aminoacyl-tRNA synthetase-like enzymes for amino acid activation, carrier proteins for substrate shuttling, and modification enzymes responsible for the biosynthesis of unusual amino acid building blocks [5] [2]. These supporting components ensure the proper supply of activated substrates to the core NRPS machinery and facilitate the complex assembly process required for edeine D production [5] [2].

Tailoring Enzymes for Structural Modifications

Tailoring enzymes play crucial roles in edeine D biosynthesis by catalyzing specific structural modifications that enhance the biological activity and structural complexity of the final product [20] [21] [22]. These enzymes typically function through two primary strategies: non-oxidative tailoring involving the transfer of electrophilic fragments such as acyl, alkyl, and glycosyl groups, and oxidative tailoring through oxygen-dependent or oxygen-independent mechanisms [22].

In the context of edeine D biosynthesis, tailoring enzymes are responsible for the incorporation and modification of unusual amino acids that distinguish edeine D from standard ribosomal peptides [23] [24]. These modifications include the formation of β-phenyl-β-alanine derivatives (isotyrosine), the generation of hydroxylated amino acids such as isoserine, and the establishment of specific stereochemical configurations throughout the molecule [23] [24].

The tailoring enzyme complement likely includes hydroxylases for amino acid modifications, methyltransferases for structural decoration, and epimerases for stereochemical control [21] [22]. These enzymes enable the biosynthetic machinery to generate the complex structural features that contribute to edeine D's broad-spectrum antimicrobial activity and resistance to enzymatic degradation [23] [24] [22].

Regulatory Mechanisms of Biosynthesis

EdeB as Pathway-Specific Transcriptional Activator

EdeB functions as a pathway-specific transcriptional activator belonging to the ParB protein family, representing a critical regulatory component in edeine D biosynthesis [6] [11]. This 256-amino acid protein with a molecular weight of 30.4 kDa contains a typical helix-turn-helix domain and an SnbI-like domain at its N-terminus, conferring DNA-binding activity essential for transcriptional regulation [6] [11].

Functional analysis demonstrates that EdeB directly binds to the promoter region of the edeine biosynthetic gene cluster through electrophoretic mobility shift assays, establishing its role as a direct transcriptional regulator [6] [11]. Overexpression of edeB in B. brevis X23 results in a remarkable 92.27% increase in total edeine production, with edeine A and B yields increasing by 96.60% and 27.26%, respectively [6] [11].

The regulatory mechanism operates through positive regulation of key biosynthetic genes, as demonstrated by the significant reduction in expression levels of edeA, edeQ, and edeK in edeB-deletion mutants [6] [11]. This transcriptional control directly impacts edeine production capacity, with edeB knockout reducing edeine yield by approximately 18%, while complementation restores and enhances production beyond wild-type levels [6] [11].

Two-Component Regulatory System YvrG/YvrH

The YvrG/YvrH two-component regulatory system represents another layer of regulatory control in edeine biosynthesis, functioning as positive regulatory factors that significantly influence production levels [25] [26] [27]. This system consists of YvrG, a Class IIIA sensor kinase, and YvrH, a response regulator of the OmpR family [26] [28] [27].

Transcriptome analysis reveals an inverse expression pattern between the yvrG/yvrH genes and the edeine biosynthetic gene cluster, suggesting their involvement in transcriptional regulation of ede BGC [25]. Functional studies demonstrate that knockout of yvrG/yvrH significantly reduces edeine yield by 46.75%, while also diminishing the antibacterial activity of producing strains [25].

The YvrG/YvrH system operates through typical two-component signal transduction mechanisms, where environmental signals are detected by the sensor kinase YvrG, leading to phosphorylation and activation of the response regulator YvrH [29] [30]. This activated complex then influences the expression of target genes, including those involved in edeine biosynthesis [25] [26].

Promoter Architecture and Transcriptional Control Elements

The promoter architecture of the edeine biosynthetic gene cluster exhibits sophisticated transcriptional control elements that integrate multiple regulatory signals [6] [11] [31]. The ede BGC promoter (edePro) spans approximately 200 base pairs and contains essential regulatory sequences for transcriptional initiation and control [6] [11].

Bioinformatic analysis identifies critical promoter elements including -10 and -35 regions that conform to bacterial promoter consensus sequences [6] [11]. The -10 region displays similarity to the classical TATAAT sequence, while the -35 region matches the standard TTGACA motif, providing the basic framework for RNA polymerase recognition and binding [6] [11] [32].

The promoter architecture incorporates transcription factor binding sites for key regulatory proteins including Crp (cAMP receptor protein) and arcA (Arginine deiminase), enabling integration of metabolic and environmental signals [6] [11] [33]. These cis-acting regulatory elements work in conjunction with trans-acting factors such as EdeB to fine-tune transcriptional output in response to cellular conditions [6] [11] [33].

Proximal promoter elements provide additional regulatory control through the recruitment of specific transcription factors, while the core promoter elements ensure proper transcription initiation complex assembly [33] [32]. This multi-layered regulatory architecture enables precise control of edeine biosynthesis in response to environmental conditions and metabolic status [6] [11] [31].

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Czajgucki Z, Andruszkiewicz R, Kamysz W. Structure activity relationship studies on the antimicrobial activity of novel edeine A and D analogues. J Pept Sci. 2006 Oct;12(10):653-62. PubMed PMID: 16847816.

3: Gumieniak J, Andruszkiewicz R, Czerwiński A, Grzybowska J, Borowski E. Synthesis of the decarboxy analog of edeine D. J Antibiot (Tokyo). 1983 Sep;36(9):1239-41. PubMed PMID: 6415032.

4: Czerwiński A, Wojciechowska H, Andruszkiewicz R, Grzybowska J, Gumieniak J, Borowski E. Total synthesis of edeine D. J Antibiot (Tokyo). 1983 Aug;36(8):1001-6. PubMed PMID: 6415028.

5: Wojciechowska H, Zgoda W, Borowski E, Dziegielewski K, Ulikowski S. The antibiotic edeine. XII. Isolation and structure of edeine F. J Antibiot (Tokyo). 1983 Jul;36(7):793-8. PubMed PMID: 6615592.

6: Wojciechowska H, Ciarkowski J, Chmara H, Borowski E. The antibiotic edeine. IX. The isolation and the composition of edeine D. Experientia. 1972 Dec 15;28(12):1423-4. PubMed PMID: 4654193.